molecular formula C10H9ClO3 B13833314 Methyl 3-(chlorocarbonyl)-5-methylbenzoate CAS No. 388072-64-8

Methyl 3-(chlorocarbonyl)-5-methylbenzoate

Cat. No.: B13833314
CAS No.: 388072-64-8
M. Wt: 212.63 g/mol
InChI Key: RKOZJOONHHVMOF-UHFFFAOYSA-N
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Description

Methyl 3-(chlorocarbonyl)-5-methylbenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a chlorine atom is attached to the carbonyl group. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be synthesized through several methods. One common route involves the chlorination of methyl 3-methylbenzoate. The reaction typically uses thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: Methyl 3-methylbenzoate

    Chlorinating Agent: Thionyl chloride or oxalyl chloride

    Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform

    Product: this compound

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with controlled temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the carbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base such as triethylamine.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) with water.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

    Amides, esters, or thioesters: from nucleophilic substitution.

    Carboxylic acid: from hydrolysis.

    Alcohol: from reduction.

Scientific Research Applications

Methyl 3-(chlorocarbonyl)-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(chlorocarbonyl)-5-methylbenzoate depends on its chemical reactivity. The compound’s chlorocarbonyl group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include:

    Nucleophilic Attack: The chlorine atom in the carbonyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 3-(chlorocarbonyl)benzoate: Similar structure but without the methyl group on the benzene ring.

    Methyl 4-(chlorocarbonyl)benzoate: Chlorocarbonyl group positioned at the para position instead of the meta position.

    Methyl 3-(bromocarbonyl)-5-methylbenzoate: Bromine atom instead of chlorine in the carbonyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and chlorocarbonyl groups on the benzene ring, which imparts specific reactivity and properties that are valuable in various chemical synthesis processes.

Properties

CAS No.

388072-64-8

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 3-carbonochloridoyl-5-methylbenzoate

InChI

InChI=1S/C10H9ClO3/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3

InChI Key

RKOZJOONHHVMOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC

Origin of Product

United States

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